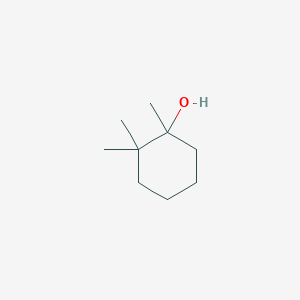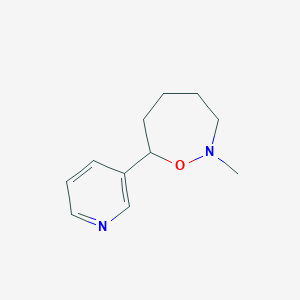
2-Methyl-7-pyridin-3-yloxazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-7-pyridin-3-yloxazepane, also known as MPO, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a heterocyclic compound that has been found to have various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 2-Methyl-7-pyridin-3-yloxazepane involves its binding to GPCRs. When 2-Methyl-7-pyridin-3-yloxazepane binds to a GPCR, it can activate or inhibit the signaling pathway of the receptor. This can lead to various physiological effects depending on the receptor and the tissue it is expressed in.
Efectos Bioquímicos Y Fisiológicos
2-Methyl-7-pyridin-3-yloxazepane has been found to have various biochemical and physiological effects. It has been shown to modulate the activity of GPCRs involved in pain sensation, inflammation, and cardiovascular function. 2-Methyl-7-pyridin-3-yloxazepane has also been found to have anxiolytic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Methyl-7-pyridin-3-yloxazepane in lab experiments is its specificity for certain GPCRs. This allows researchers to study specific signaling pathways without affecting other pathways. However, one limitation of using 2-Methyl-7-pyridin-3-yloxazepane is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-Methyl-7-pyridin-3-yloxazepane. One direction is the development of 2-Methyl-7-pyridin-3-yloxazepane derivatives that have improved solubility and potency. Another direction is the study of the physiological effects of 2-Methyl-7-pyridin-3-yloxazepane in different tissues and disease models. Additionally, the potential use of 2-Methyl-7-pyridin-3-yloxazepane as a therapeutic agent for certain diseases could be explored.
Conclusion:
In conclusion, 2-Methyl-7-pyridin-3-yloxazepane is a promising compound for scientific research due to its potential use as a ligand for GPCRs. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on 2-Methyl-7-pyridin-3-yloxazepane could lead to a better understanding of GPCR signaling pathways and the development of new therapeutic agents.
Métodos De Síntesis
The synthesis of 2-Methyl-7-pyridin-3-yloxazepane involves the reaction of 2-methyl-5-pyridin-3-yl-1,3-oxazepane with 2-bromoethanol. The reaction is carried out in anhydrous conditions using a solvent such as dichloromethane or chloroform. The product is then purified through column chromatography to obtain pure 2-Methyl-7-pyridin-3-yloxazepane.
Aplicaciones Científicas De Investigación
2-Methyl-7-pyridin-3-yloxazepane has been studied for its potential use as a ligand for G protein-coupled receptors (GPCRs). GPCRs are a family of proteins that play a crucial role in cellular signaling and are involved in various physiological processes. 2-Methyl-7-pyridin-3-yloxazepane has been found to bind to certain GPCRs, which makes it a potential tool for studying GPCR signaling pathways.
Propiedades
Número CAS |
1134-32-3 |
|---|---|
Nombre del producto |
2-Methyl-7-pyridin-3-yloxazepane |
Fórmula molecular |
C11H16N2O |
Peso molecular |
192.26 g/mol |
Nombre IUPAC |
2-methyl-7-pyridin-3-yloxazepane |
InChI |
InChI=1S/C11H16N2O/c1-13-8-3-2-6-11(14-13)10-5-4-7-12-9-10/h4-5,7,9,11H,2-3,6,8H2,1H3 |
Clave InChI |
MXAJYESQHKLEKL-UHFFFAOYSA-N |
SMILES |
CN1CCCCC(O1)C2=CN=CC=C2 |
SMILES canónico |
CN1CCCCC(O1)C2=CN=CC=C2 |
Sinónimos |
2,3,4,5,6,7-Hexahydro-2-methyl-7-(3-pyridyl)-1,2-oxazepine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




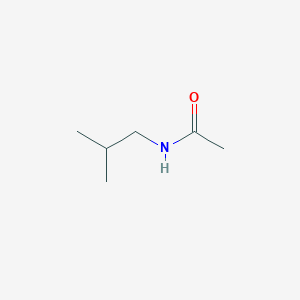
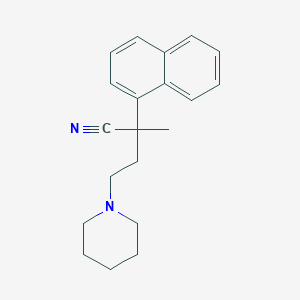

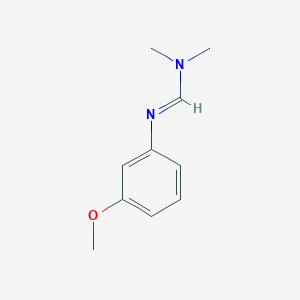
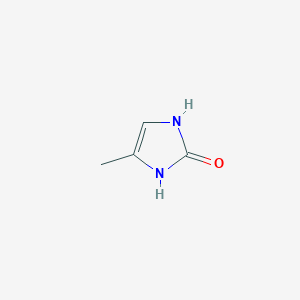
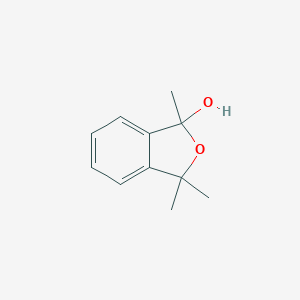
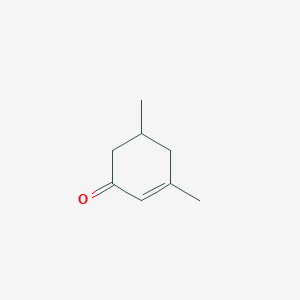
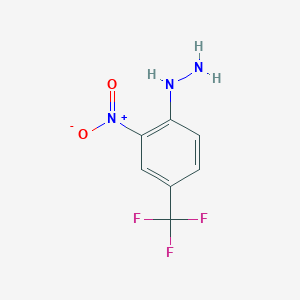
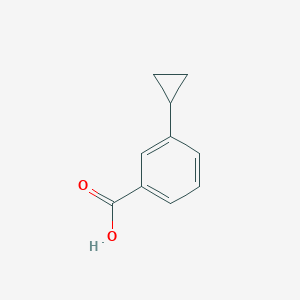
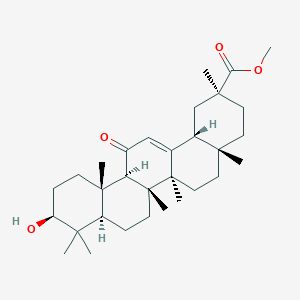

![4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol](/img/structure/B73182.png)
